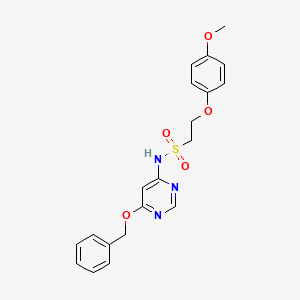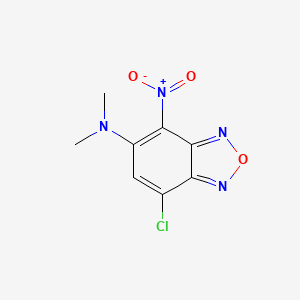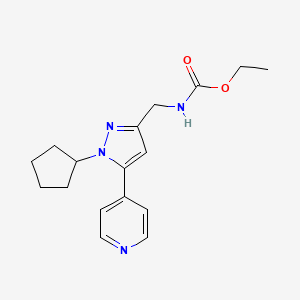
1-Methyl-3-vinylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-3-vinylpiperidine hydrochloride is a chemical compound with the CAS Number: 2140316-85-2. It has a molecular weight of 161.67 and its linear formula is C8 H15 N . Cl H .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N.ClH/c1-3-8-5-4-6-9(2)7-8;/h3,8H,1,4-7H2,2H3;1H . This indicates that the molecule consists of a six-membered ring with five carbon atoms and one nitrogen atom .Scientific Research Applications
Rhodium-Catalyzed Intramolecular Hydroamination
The intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes using a rhodium catalyst forms 3-arylpiperidines, demonstrating the utility of such reactions in synthesizing complex nitrogen-containing heterocycles. This process contrasts with intermolecular hydroamination and offers high yields and diastereomeric excess in the formation of 3,5-disubstituted piperidines, highlighting the regioselective capabilities of rhodium catalysts in organic synthesis (Takemiya & Hartwig, 2006).
Synthesis of Pipecolic Acid Derivatives
A cascade of reactions leading to pipecolic acid derivatives showcases the role of vinylfluoro groups as acetonyl cation equivalents under acidic conditions. This novel approach facilitates the synthesis of complex organic molecules such as (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, underscoring the versatility of incorporating functional groups into piperidine scaffolds for pharmaceutical development (Purkayastha et al., 2010).
NMR Study of Piperidine Derivatives
The conformational analysis of 4-hydroxy-1-methylpiperidine betaine derivatives using NMR spectroscopy provides insight into the structural dynamics of piperidine rings. This study aids in understanding the stereochemical preferences and molecular interactions of piperidine-based compounds, which are crucial for designing more effective drugs (Dega-Szafran, Dulewicz, & Szafran, 2006).
Basic Ionic Liquid as Catalysis and Reaction Medium
The use of a basic ionic liquid, 1-methyl-3-butylimidazolium hydroxide ([bmIm]OH), as both a catalyst and reaction medium for the Markovnikov addition of N-heterocycles to vinyl esters, represents a green and novel protocol in catalysis. This method underscores the potential of ionic liquids in enhancing the efficiency and selectivity of organic reactions, contributing to more sustainable and environmentally friendly chemical processes (Xu et al., 2006).
Cocrystals of Piperidine Derivatives
The preparation and analysis of cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride shed light on the crystallographic and molecular interactions within piperidine derivatives. This research contributes to the field of solid-state chemistry and enhances our understanding of the structural characteristics that govern the formation and stability of cocrystalline materials (Dega-Szafran, Dulewicz, Dutkiewicz, & Kosturkiewicz, 2006).
Properties
IUPAC Name |
3-ethenyl-1-methylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-3-8-5-4-6-9(2)7-8;/h3,8H,1,4-7H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEFRHWCPJUHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2681465.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2681467.png)
![6-(3-Fluorophenyl)-2-[1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2681470.png)





![N-(3,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2681481.png)
![3-methyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681482.png)

